molecular formula C6H5BrN2O2 B1286695 2-Bromo-4-methyl-3-nitropyridine CAS No. 23056-45-3

2-Bromo-4-methyl-3-nitropyridine

Cat. No. B1286695
CAS RN: 23056-45-3
M. Wt: 217.02 g/mol
InChI Key: LRYKMSPHPLXBHF-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-3-nitropyridine is a pyridine derivative . Its IUPAC name is 2-bromo-4-methyl-3-nitropyridine and its InChI code is 1S/C6H5BrN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 . It is stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular weight of 2-Bromo-4-methyl-3-nitropyridine is 217.02 . Its linear formula is C6H5BrN2O2 .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

2-Bromo-4-methyl-3-nitropyridine is a solid at room temperature . It is shipped at normal temperature .

Scientific Research Applications

Synthesis of Organic Nitrogen Ligands

“2-Bromo-4-methyl-3-nitropyridine” can be used for the synthesis of a series of organic nitrogen ligands containing pyridine units . These ligands are often used in coordination chemistry and catalysis.

Transition Metal Catalysis

This compound has good applications in the basic research of methodology of transition metal catalysis . Transition metal catalysis is a type of catalysis that involves the use of transition metal compounds as catalysts.

Synthesis of 3-Nitropyridine-2-Carbonitrile

“2-Bromo-4-methyl-3-nitropyridine” may be used in the synthesis of 3-nitropyridine-2-carbonitrile . This compound is often used as an intermediate in organic synthesis.

Synthesis of Pyrrolo[3,2-b]pyridine

This compound can also be used in the synthesis of pyrrolo[3,2-b]pyridine . Pyrrolopyridines are a class of compounds that have been studied for their potential pharmaceutical applications.

Synthesis of 3-(Hetero)Arylated Phenothiazines

“2-Bromo-4-methyl-3-nitropyridine” can be used in the synthesis of 3-(hetero)arylated phenothiazines . These compounds are often used in the development of new drugs.

Synthesis of 7-Anilino-6-Azaindole-1-Benznesulfonamides

This compound may be used in the synthesis of 7-anilino-6-azaindole-1-benznesulfonamides . These compounds are often used in medicinal chemistry for their potential biological activities.

Mechanism of Action

The mechanism of action for the synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Safety and Hazards

The safety information for 2-Bromo-4-methyl-3-nitropyridine includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 .

Future Directions

Nitropyridines are important intermediates for the preparation of substituted pyridine intermediates useful in the synthesis of adenosine compounds and analogs thereof which are useful in treating hypertension and myocardial ischemia . They are also useful in the preparation of compounds that have been found to possess a high degree of anti-inflammatory, analgesic, and antipyretic activity . These compounds are therefore valuable in the treatment of arthritic and dermatological disorders or like conditions responsive to anti-inflammatory drugs .

properties

IUPAC Name

2-bromo-4-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYKMSPHPLXBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601337
Record name 2-Bromo-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methyl-3-nitropyridine

CAS RN

23056-45-3
Record name 2-Bromo-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-methyl-3-nitro-pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The 4-methyl-3-nitropyridin-2(1H)-one (110 g, 0.71 mol) was suspended in dichloroethane (1 L). The solution of phosphorus oxybromide (317 g, 1.1 mol) in dichloroethane (1 L) was added dropwise thereto at the ambient temperature. The reaction mixture was refluxed for 12 hours. The mixture was allowed to cool to room temperature, poured into ice water, and neutralized with potassium carbonate. The organic layer was separated, washed with water and brine, and dried over sodium sulfate. The solvent was evaporated to provide the title compound (yield 71.8%).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
317 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five
Yield
71.8%

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